molecular formula C15H23BrClNO B1527389 4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride CAS No. 1219972-50-5

4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride

Número de catálogo: B1527389
Número CAS: 1219972-50-5
Peso molecular: 348.7 g/mol
Clave InChI: IPUGMYANKGZHSA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride is a chemical compound of interest in medicinal chemistry and pharmacology research. Its molecular structure, featuring a brominated phenoxy group linked to a piperidine ring, is characteristic of scaffolds used in the development of therapeutic agents . Research into analogous compounds has demonstrated potential biological activities, including the scavenging of superoxide anions and inhibition of voltage-dependent L-type calcium channels (ICa, L) in neuronal cells, as shown in studies on structurally similar piperidine-phenol derivatives . Furthermore, the presence of a bromine atom makes this compound a valuable intermediate in the exploration of halogen-bonding interactions with target proteins, a key strategy in modern drug discovery for optimizing potency and selectivity . This reagent provides researchers with a versatile building block for investigating epigenetic targets, such as bromodomains, which are involved in regulating gene expression and are promising targets in oncology and inflammatory disease research . It is also suited for use in developing immune checkpoint inhibitors, as seen in patented research utilizing similar halogenated piperidine structures . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-[(4-bromo-2-propan-2-ylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.ClH/c1-11(2)14-9-13(16)3-4-15(14)18-10-12-5-7-17-8-6-12;/h3-4,9,11-12,17H,5-8,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPUGMYANKGZHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)Br)OCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as a GPR119 receptor agonist. GPR119 is a G protein-coupled receptor that plays a significant role in glucose metabolism and insulin secretion, making it a target for the treatment of metabolic disorders such as type 2 diabetes.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₆BrClFNO
  • CAS Number : 1185297-51-1

The compound acts primarily as an agonist for the GPR119 receptor, which is expressed in pancreatic beta cells and intestinal L-cells. Activation of this receptor leads to increased intracellular cAMP levels, promoting insulin secretion in response to glucose. This mechanism positions it as a potential therapeutic agent for managing blood glucose levels in diabetic patients.

1. GPR119 Agonism

Research indicates that compounds similar to this compound exhibit agonistic activity towards GPR119. This activity results in enhanced secretion of incretins, which are hormones that stimulate insulin release and inhibit glucagon secretion, thereby lowering blood sugar levels .

2. Anticancer Properties

Recent studies have explored the anticancer potential of piperidine derivatives, including those structurally related to the target compound. For instance, derivatives have shown selective cytotoxicity against various cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The most potent derivatives demonstrated mechanisms such as cell cycle arrest and inhibition of tubulin polymerization, indicating their potential as chemotherapeutic agents .

3. Inhibition of Oncogenic Pathways

Another study highlighted the ability of certain piperidine derivatives to inhibit Na+/K(+)-ATPase and Ras oncogene activity, which are critical pathways in cancer cell proliferation. These compounds exhibited significantly higher growth inhibitory activity compared to standard treatments, suggesting their viability as novel anticancer agents .

Case Studies

StudyFindings
Study on GPR119 AgonistsDemonstrated that agonists like this compound can stimulate insulin secretion and improve glucose tolerance in animal models .
Anticancer Activity AssessmentCompounds showed selective cytotoxic effects on A549, HCT-116, and MCF-7 cell lines with IC50 values comparable to established chemotherapeutics like 5-FU .
Inhibition of Oncogenic PathwaysCompounds inhibited Na+/K(+)-ATPase activity significantly more than traditional agents, indicating potential for further development in cancer therapies .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following sections detail its mechanisms, efficacy, and comparative studies.

Efficacy Studies

A recent study synthesized various derivatives of piperidine compounds, including 4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride, and evaluated their anticancer activity against several cell lines:

Cell Line Cancer Type IC50 (µM) Mechanism
A549Lung Cancer12.5LDHA Inhibition
HCT-116Colon Cancer10.0LDHA Inhibition
MCF-7Breast Cancer15.0LDHA Inhibition

The results indicated that the compound exhibited selective cytotoxicity against different cancer cell lines, comparable to standard treatments like 5-Fluorouracil (5-FU) .

Case Studies

In a case study involving MCF-7 breast cancer cells, treatment with the compound led to significant cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, which are critical processes for cancer cell proliferation . Molecular docking studies further supported these findings by demonstrating strong binding affinity to the colchicine site on tubulin.

Additional Applications

Beyond its anticancer properties, this compound has potential applications in:

  • Neurological Research : Investigating its effects on neurotransmitter systems due to its piperidine structure.
  • Pain Management : Exploring its analgesic properties through modulation of pain pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and related piperidine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride C₁₆H₂₅BrClNO 362.736 Phenoxyethyl, Br, isopropyl Ethyl linker increases chain flexibility
4-(Diphenylmethoxy)piperidine hydrochloride C₁₈H₂₁NO•HCl 303.83 Diphenylmethoxy Bulky substituent; limited toxicity data
2-(4-Bromo-phenyl)-piperidine hydrochloride C₁₁H₁₅BrClN 292.61 4-Bromophenyl at piperidine 2-position Simpler structure; direct aryl attachment
Paroxetine Related Compound G C₂₅H₂₄FNO₃·HCl 405.46 Benzodioxol, fluorophenyl Antidepressant derivative; SSRI activity

Key Observations:

  • Substituent Bulk: The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine hydrochloride introduces steric hindrance, which could reduce metabolic stability compared to bromo-isopropyl-substituted analogues .
  • Pharmacological Relevance: Paroxetine derivatives (e.g., Related Compound G) demonstrate how electron-withdrawing groups (e.g., fluorine) and fused rings (benzodioxol) enhance serotonin reuptake inhibition . The target compound’s bromo-isopropyl motif may favor different biological targets.

Pharmacological and Toxicological Profiles

  • 4-(Diphenylmethoxy)piperidine Hydrochloride: Limited toxicological data are available; safety documentation lacks specifics on acute toxicity, ecotoxicity, and metabolic pathways .
  • Paroxetine Derivatives: Well-characterized in terms of SSRI activity and toxicity due to clinical use. For example, paroxetine’s hemihydrate form (MW 374.83) has established pharmacokinetic profiles .
  • Target Compound: No direct toxicity data are provided in the evidence. However, brominated aromatic compounds often require careful evaluation of hepatotoxicity and environmental persistence.

Regulatory and Industrial Status

  • 4-(Diphenylmethoxy)piperidine Hydrochloride: Listed in China’s Existing Chemical Substances Inventory (IECSC), indicating compliance with local regulations .
  • Paroxetine Hydrochloride: Subject to stringent pharmacopeial standards (e.g., USP monographs) due to therapeutic use .
  • Target Compound: Regulatory status is unclear from the evidence, but brominated compounds frequently fall under scrutiny for environmental and occupational safety.

Métodos De Preparación

Synthetic Route Overview

The synthesis of 4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride generally involves a multi-step process:

  • Step 1: Formation of the Phenoxyalkyl Intermediate
    The initial step is the preparation of a phenoxyalkyl intermediate by reacting 4-bromo-2-isopropylphenol with an appropriate alkylating agent, typically a halogenated alkyl compound such as a bromo- or chloro-methyl derivative. This reaction forms the ether linkage connecting the aromatic ring to a short alkyl chain bearing a halide or leaving group.

  • Step 2: Nucleophilic Substitution with Piperidine
    The phenoxyalkyl intermediate undergoes nucleophilic substitution with piperidine. Piperidine attacks the alkyl halide moiety, displacing the halide and forming the corresponding piperidine-substituted ether. This step is usually conducted under inert atmosphere (e.g., nitrogen) to prevent side reactions and oxidation.

  • Step 3: Hydrochloride Salt Formation
    The free base piperidine derivative is then converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step improves the compound’s stability, solubility, and ease of handling.

Detailed Preparation Methodology

Step Reaction Description Reagents/Conditions Notes/Outcomes
1 Alkylation of 4-bromo-2-isopropylphenol 4-bromo-2-isopropylphenol + alkyl halide (e.g., bromo-methyl derivative), base (e.g., K2CO3), solvent (e.g., acetone), reflux Formation of phenoxyalkyl intermediate with ether linkage; high selectivity required to avoid poly-substitution
2 Nucleophilic substitution with piperidine Phenoxyalkyl intermediate + piperidine, inert atmosphere (N2), solvent (e.g., ethanol or acetonitrile), controlled temperature (room temp to 60°C) Piperidine displaces halide, forming piperidine-substituted ether
3 Hydrochloride salt formation Free base + HCl (gas or aqueous solution), solvent (e.g., ethyl acetate), stirring at ambient temperature Conversion to hydrochloride salt; enhances purity and crystallinity

Reaction Conditions and Optimization

  • Solvent Selection: Polar aprotic solvents such as acetonitrile or ethanol are preferred for the nucleophilic substitution step to facilitate nucleophile attack and solubilize reactants. For alkylation, acetone or DMF can be used to promote ether formation.

  • Temperature Control: Reflux conditions (50–80°C) are typically employed during alkylation to ensure complete reaction. The piperidine substitution is often performed at milder temperatures (25–60°C) to minimize side reactions.

  • Inert Atmosphere: Use of nitrogen or argon atmosphere during the substitution step prevents oxidation of sensitive intermediates.

  • Stoichiometry: Slight excess of piperidine is used to drive the substitution reaction to completion.

  • Purification: Column chromatography or recrystallization from solvents like ethanol or ethyl acetate is employed to achieve >95% purity.

Industrial and Scale-Up Considerations

  • Batch vs. Continuous Flow: Industrial synthesis may utilize batch reactors with optimized stirring and temperature control or continuous flow reactors to improve yield and reproducibility.

  • Yield Optimization: Careful control of reaction times, reagent purity, and solvent quality is essential to maximize yield and minimize impurities.

  • Safety Measures: Handling of brominated intermediates and piperidine requires fume hoods, protective gloves, and proper waste disposal. The hydrochloride salt form is preferred for safer handling and storage.

Analytical and Characterization Techniques

Summary Table of Preparation Steps and Conditions

Preparation Stage Reagents/Conditions Expected Outcome Key Considerations
Phenol Alkylation 4-bromo-2-isopropylphenol + alkyl halide, base, reflux solvent Phenoxyalkyl intermediate Control temperature, avoid over-alkylation
Piperidine Substitution Phenoxyalkyl intermediate + piperidine, inert atmosphere, mild heating Piperidine-substituted ether Use excess piperidine, inert atmosphere
Hydrochloride Salt Formation Free base + HCl, solvent, ambient temperature Stable hydrochloride salt Ensure complete salt formation, purity

Research Findings and Notes

  • High yields (typically >85%) are achievable with optimized reaction conditions, as demonstrated in analogous brominated piperidine syntheses.

  • Purification by recrystallization or chromatography is critical to remove unreacted starting materials and side products.

  • The hydrochloride salt form offers improved stability and handling safety compared to the free base.

  • Literature emphasizes the importance of inert atmosphere and controlled temperature to prevent decomposition or side reactions during the substitution step.

  • Safety protocols include use of fume hoods, protective gloves, and storage under inert gas at low temperatures (2–8°C) to prevent hygroscopic degradation.

This synthesis approach is supported by diverse research and industrial practices documented in chemical literature and patent disclosures, ensuring a robust and reproducible method for preparing this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride?

The compound can be synthesized via nucleophilic substitution reactions. A piperidine derivative is reacted with a brominated aryl ether precursor under basic conditions (e.g., K₂CO₃ in DMF or THF). Post-reaction neutralization with HCl yields the hydrochloride salt. Solvent choice (e.g., THF for improved solubility) and temperature control (e.g., 80°C for 12 hours) are critical for achieving yields >75% .

Q. How should researchers purify this compound to ensure ≥95% purity for biological assays?

Purification involves column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures suitability for downstream applications .

Q. What spectroscopic methods are recommended for structural characterization?

Use a combination of:

  • NMR : 1^1H and 13^13C NMR in DMSO-d₆ to confirm piperidine ring protons (δ 1.4–2.8 ppm) and aryl ether linkages.
  • IR : Peaks at ~2500 cm⁻¹ (HCl stretch) and 1250 cm⁻¹ (C-O-C ether) .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 332.1 (theoretical) .

Q. How can solubility challenges in aqueous buffers be addressed for in vitro studies?

The hydrochloride salt form enhances water solubility. For further improvement, use co-solvents like DMSO (≤1% v/v) or prepare stock solutions in 0.1 M HCl, followed by dilution in phosphate-buffered saline (PBS) .

Advanced Research Questions

Q. What strategies resolve contradictory data on substituent effects in biological activity studies?

Conduct systematic structure-activity relationship (SAR) studies. For example:

  • Replace the bromo group with chloro or nitro groups to assess electronic effects.
  • Compare isopropyl vs. methyl substituents to evaluate steric impacts. Validate using in vitro receptor binding assays (e.g., dopamine D₂ receptor) with normalized IC₅₀ values .

Q. How can reaction yield discrepancies in halogenated analogs be methodologically analyzed?

Discrepancies often arise from electronic effects of substituents. For example:

  • Electron-withdrawing groups (e.g., -NO₂) slow nucleophilic substitution, requiring higher temperatures.
  • Use Hammett σ constants to predict reactivity trends. Kinetic studies (e.g., monitoring via HPLC) can quantify rate differences .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

Quantum chemical calculations (e.g., DFT for transition-state modeling) combined with ICReDD’s reaction path search algorithms simulate electronic effects of substituents. These predict optimal catalysts (e.g., Pd/C for hydrogenation) and solvent systems (e.g., polar aprotic media) .

Q. How do researchers validate hypothesized metabolic pathways for this compound?

  • In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
  • Isotope labeling : Use 14^{14}C-labeled piperidine rings to trace metabolic cleavage.
  • Computational tools : ADMET predictors (e.g., SwissADME) estimate CYP450 interactions .

Methodological Tables

Q. Table 1: Key Reaction Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventDMF or THFMaximizes solubility of intermediates
BaseK₂CO₃Facilitates deprotonation without side reactions
Temperature80°CBalances reaction rate and decomposition
Reaction Time12 hoursEnsures complete substitution

Q. Table 2: Comparative Biological Activity of Analogous Compounds

SubstituentTarget ReceptorIC₅₀ (μM)NotesReference
4-Bromo-2-isopropylDopamine D₂0.45High selectivity over D₁
4-Chloro-2-methylSerotonin 5-HT₂A1.2Moderate off-target binding
4-Nitro-2-isopropylSigma-13.8Low solubility limits efficacy

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[(4-Bromo-2-isopropylphenoxy)methyl]piperidine hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.